Mycophenolate Mofetil-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

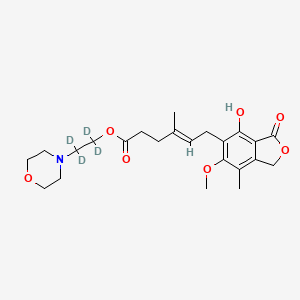

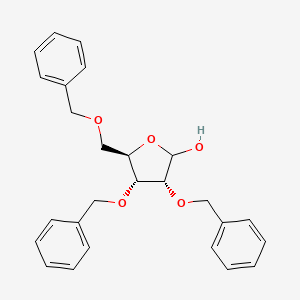

Mycophenolate Mofetil-d4 is a deuterated form of Mycophenolate Mofetil, an immunosuppressive agent used primarily to prevent organ rejection in transplant patients. The deuterated version, this compound, is labeled with deuterium, a stable hydrogen isotope, which can be used in pharmacokinetic studies to trace the compound’s metabolic pathways and improve the understanding of its pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolate Mofetil-d4 involves the esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol in the presence of a catalyst. The process typically uses zinc or calcium salts as catalysts. The reaction is carried out in an organic solvent capable of removing water during the reaction, such as toluene or ethyl acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solvent removal under reduced pressure, dilution in a suitable solvent, filtration, washing, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Mycophenolate Mofetil-d4 undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed to mycophenolic acid in the presence of water or aqueous acids.

Oxidation: Oxidative reactions can occur under the influence of oxidizing agents like hydrogen peroxide.

Esterification: The esterification process involves reacting mycophenolic acid with alcohols in the presence of catalysts like sulfuric acid.

Major Products:

Hydrolysis: Mycophenolic acid

Oxidation: Oxidized derivatives of mycophenolic acid

Esterification: Various esters of mycophenolic acid.

Scientific Research Applications

Mycophenolate Mofetil-d4 has a wide range of applications in scientific research:

Chemistry: Used in studies to understand the metabolic pathways and pharmacokinetics of mycophenolate mofetil.

Biology: Helps in tracing the distribution and metabolism of the drug in biological systems.

Medicine: Used in clinical studies to evaluate the efficacy and safety of mycophenolate mofetil in preventing organ rejection and treating autoimmune diseases.

Industry: Employed in the development of new formulations and drug delivery systems

Mechanism of Action

Mycophenolate Mofetil-d4, like its non-deuterated counterpart, is a prodrug that is hydrolyzed to mycophenolic acid. Mycophenolic acid inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to the depletion of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. Consequently, the compound suppresses the immune response, making it effective in preventing organ rejection .

Comparison with Similar Compounds

Mycophenolic Acid: The active metabolite of Mycophenolate Mofetil.

Enteric-coated Mycophenolate Sodium: Another formulation designed to reduce gastrointestinal side effects.

Comparison:

Bioavailability: Mycophenolate Mofetil-d4, like Mycophenolate Mofetil, has improved bioavailability compared to mycophenolic acid.

Gastrointestinal Tolerability: Enteric-coated Mycophenolate Sodium is designed to reduce gastrointestinal side effects, which can be a concern with Mycophenolate Mofetil

This compound stands out due to its deuterium labeling, which allows for detailed pharmacokinetic studies and a better understanding of the drug’s behavior in the body.

Properties

IUPAC Name |

(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+/i10D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGDFNSFWBGLEC-GWLAYVNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the purpose of using mycophenolate mofetil-d4 in the study?

A1: this compound serves as an internal standard in the liquid chromatography tandem mass spectrometry method for quantifying mycophenolate mofetil in human plasma []. This means it is added to the plasma samples at a known concentration before analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)

![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)